N-[(4-fluorophenyl)methyl]-3-iodobenzamide
Overview
Description
N-[(4-fluorophenyl)methyl]-3-iodobenzamide is a chemical compound with the molecular formula C14H11FINO and a molecular weight of 355.15 g/mol . This compound is characterized by the presence of a fluorophenyl group and an iodinated benzamide moiety, making it a unique and interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzamide moiety can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodinated benzamide reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new biaryl compound with the iodinated benzamide replaced by a different aromatic group .
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-iodobenzamide involves its interaction with specific molecular targets. The fluorophenyl group and the iodinated benzamide moiety allow the compound to bind to certain proteins or enzymes, potentially inhibiting their activity. This binding can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluorophenyl)methyl]-3-chlorobenzamide
- N-[(4-fluorophenyl)methyl]-3-bromobenzamide
- N-[(4-fluorophenyl)methyl]-3-methylbenzamide
Uniqueness
N-[(4-fluorophenyl)methyl]-3-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its chloro, bromo, and methyl analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s interactions with biological targets, making it a valuable tool in scientific research .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FINO/c15-12-6-4-10(5-7-12)9-17-14(18)11-2-1-3-13(16)8-11/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKVGNIPPDEBCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FINO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266513 | |
Record name | N-[(4-Fluorophenyl)methyl]-3-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331434-65-2 | |
Record name | N-[(4-Fluorophenyl)methyl]-3-iodobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331434-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Fluorophenyl)methyl]-3-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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